Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate chemical properties
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate chemical properties
An In-depth Technical Guide to Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, also known as 1-Boc-4-hydroxy-3,3-dimethylpiperidine, is a heterocyclic building block of significant interest to researchers in drug discovery and development. The piperidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The strategic placement of a gem-dimethyl group at the C3 position introduces a conformational rigidity that can be exploited to enhance binding affinity and selectivity for biological targets. The presence of the versatile hydroxyl group at C4 and the synthetically tractable tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom make this molecule a cornerstone for the construction of complex and diverse chemical entities.
Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental for its effective use in synthesis and formulation. The key properties of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 143306-65-4 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | [1] |
| Appearance | White to cream powder | [2] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Note: Specific values for melting point, boiling point, and density are not consistently available in public literature and should be determined empirically for each batch.
Synthesis and Manufacturing
The synthesis of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a Boc group. The most direct method is the reaction of 4-hydroxy-3,3-dimethylpiperidine with di-tert-butyl dicarbonate (Boc₂O).
Workflow for Boc Protection
Caption: General workflow for the synthesis via Boc protection.
Detailed Experimental Protocol: Boc Protection
This protocol is adapted from established procedures for the Boc protection of similar piperidine derivatives.[2]
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Reaction Setup: To a solution of 4-hydroxy-3,3-dimethylpiperidine (1 equivalent) in dichloromethane (DCM), add an equal volume of 1 M aqueous sodium hydrogen carbonate solution.
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Reagent Addition: While stirring vigorously at room temperature, add di-tert-butyl dicarbonate (1 equivalent) portion-wise to the biphasic mixture.
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Reaction Monitoring: Allow the reaction to stir for approximately 15 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with two additional portions of DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by silica gel chromatography if necessary.
Causality: The use of a biphasic system with a mild base like sodium bicarbonate is crucial. It neutralizes the acidic byproduct (tert-butanol and CO₂) of the reaction, driving the equilibrium towards the product while preventing any acid-labile side reactions. DCM is an excellent solvent for both the starting material and the product, facilitating an efficient reaction.
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic characteristics for Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate.
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¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.46 ppm, integrating to 9H). The protons on the piperidine ring will appear as complex multiplets in the region of 1.5-4.0 ppm. A broad singlet corresponding to the hydroxyl proton (OH) will also be present.
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¹³C NMR: Key signals include the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the carbonyl carbon of the carbamate (~155 ppm), and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group (~65-70 ppm).
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Mass Spectrometry (MS): In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy: A strong absorption band will be observed around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the Boc group. A broad absorption in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (O-H) group.
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule stems from the orthogonal reactivity of its two primary functional groups: the acid-labile Boc-protecting group and the versatile secondary alcohol. This allows for selective manipulation at one site while the other remains intact.
Key Transformation Pathways
Caption: Key reactive pathways of the title compound.
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Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[3] This unmasks the piperidine nitrogen, allowing for subsequent functionalization like N-alkylation, N-arylation, or acylation to build more complex structures.[4]
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Oxidation of the Hydroxyl Group: The secondary alcohol at the C4 position can be oxidized to the corresponding ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, using a variety of standard oxidizing agents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions.[5] This ketone is a valuable intermediate for reductive amination or Grignard-type reactions.
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Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.[3] This activated intermediate is then susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, including azides, halides, and ethers, at the C4 position.[2][4]
Applications in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, and the unique substitution pattern of this compound offers distinct advantages.
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CNS Agents: The lipophilic nature of the piperidine ring can aid in crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[4] The hydroxyl group provides a handle to modulate polarity and hydrogen bonding capabilities, optimizing interactions with CNS receptors.
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Kinase Inhibitors: Piperidine rings often serve as central scaffolds to correctly orient functional groups within the active site of kinases.[4] The gem-dimethyl group at C3 can act as a "conformational lock," restricting the rotation of adjacent bonds. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and selectivity for the target kinase.
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Metabolic Stability: The presence of the gem-dimethyl group adjacent to the C4 position can sterically hinder metabolic enzymes (e.g., Cytochrome P450s), preventing oxidation at that site and potentially improving the metabolic stability and half-life of a drug candidate.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
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Hazard Identification: Based on data for structurally related compounds, this chemical should be treated as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
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Precautions for Safe Handling:
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Storage Conditions:
Conclusion
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally constrained piperidine core, an orthogonally protected nitrogen, and a synthetically tractable hydroxyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its chemical properties, reactivity, and handling requirements is key to unlocking its full potential in the laboratory.
References
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PubChem. tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChemLite. Tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate (C12H23NO3). PubChemLite. Available from: [Link]
- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]
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PubChem. 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]
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